Cas no 872038-32-9 (4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane structure
872038-32-9 structure
Product Name:4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
CAS番号:872038-32-9
MF:C14H18BF3O3
メガワット:302.097135066986
MDL:MFCD08276838
CID:719404
PubChem ID:24884608
Update Time:2025-05-21

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

    • 4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[[4-(trifluoromethoxy)phenyl]methyl]-
    • 4-(Trifluoromethoxy)benzylboronic acid pinacol ester
    • 4-(Trifluoromethoxy)phenylmethylboronic acid, pinacol ester
    • 4,4,5,5-tetramethyl-2-[[4-(trifluoromethoxy)phenyl]methyl]-1,3,2-dioxaborolane
    • 4-(TRIFLUOROMETHOXY)BENZYLBORONIC ACID &
    • 4,4,5,5-Tetramethyl-2-[[4-(trifluoromethoxy)phenyl]methyl]-1,3,2-dioxaborolane (ACI)
    • 2-(1-(4-Trifluoromethoxyphenyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(4-(Trifluoromethoxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-(4-trifluoromethoxybenzyl)-1,3,2-dioxaborolane
    • 4-(Trifluoromethoxy)phenylmethylboronic acid pinacol ester
    • SY013343
    • AS-55782
    • AKOS022173110
    • 4,4,5,5-Tetramethyl-2-{[4-(trifluoromethoxy)phenyl]methyl}-1,3,2-dioxaborolane
    • DB-088239
    • 4-(Trifluoromethoxy)phenylmethylboronic acid,pinacol ester
    • CS-W008546
    • 4-(Trifluoromethoxy)benzylboronic acid pinacol ester, 97%
    • DTXSID00584779
    • MFCD08276838
    • 872038-32-9
    • MDL: MFCD08276838
    • インチ: 1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)9-10-5-7-11(8-6-10)19-14(16,17)18/h5-8H,9H2,1-4H3
    • InChIKey: CQXXCBRJJSMFRZ-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C=CC(CB2OC(C)(C)C(C)(C)O2)=CC=1)(F)F

計算された属性

  • せいみつぶんしりょう: 302.13000
  • どういたいしつりょう: 302.1301091g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 347
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 27.7Ų

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.139 g/mL at 25 °C
  • ゆうかいてん: No data available
  • ふってん: 100 °C/0.2 mmHg
  • フラッシュポイント: 華氏温度:221°f
    摂氏度:105°c
  • 屈折率: 1.458
  • PSA: 27.69000
  • LogP: 4.02550

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関コード:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM134214-5g
4,4,5,5-tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
872038-32-9 95%
5g
$168 2023-02-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021791-5g
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
872038-32-9 97%
5g
¥1361 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T51270-5g
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane...
872038-32-9 97%
5g
¥1618.0 2023-09-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T857718-1g
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
872038-32-9 ≥98%
1g
¥241.20 2022-08-31
abcr
AB273947-1 g
4-(Trifluoromethoxy)phenylmethylboronic acid, pinacol ester, 95%; .
872038-32-9 95%
1g
€123.60 2023-04-26
abcr
AB273947-5 g
4-(Trifluoromethoxy)phenylmethylboronic acid, pinacol ester, 95%; .
872038-32-9 95%
5g
€280.00 2023-04-26
TRC
T889670-10mg
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
872038-32-9
10mg
$ 50.00 2022-06-02
TRC
T889670-50mg
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
872038-32-9
50mg
$ 65.00 2022-06-02
TRC
T889670-100mg
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
872038-32-9
100mg
$ 80.00 2022-06-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T139368-1g
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
872038-32-9 ≥97%
1g
¥248.90 2023-08-31

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane 合成方法

合成方法 1

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  24 h, 40 °C
2.1 Reagents: Tetrabutylammonium hydroxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  1 min, rt
2.2 3 - 6 h, rt
リファレンス
Pd-catalyzed cross-coupling of 1,1-diborylalkanes with aryl triflates
Cui, Long-Can; et al, RSC Advances, 2016, 6(57), 51932-51935

合成方法 2

はんのうじょうけん
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  < -80 °C; 2 h, < -80 °C; 1 h, -80 °C; 30 min, -80 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Methanesulfonic acid ;  10 min, 0 °C; 0 °C → rt; 1 h, rt
1.3 overnight, rt
2.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ,  Water ;  rt → 60 °C; 24 h, 60 °C
リファレンス
A Pd-catalyzed organometallic-free homologation of arylboronic acids enabled by chemoselective transmetalation
Bastick, Kane A. C.; et al, ChemRxiv, 2023, 1, 1-6

合成方法 3

はんのうじょうけん
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ;  16 h, 80 °C
2.1 Catalysts: (SP-5-23)-[3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline-κN1,κN10]… Solvents: Methylcyclohexane ;  20 min, 100 °C
リファレンス
Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity
Larsen, Matthew A.; et al, Journal of the American Chemical Society, 2015, 137(26), 8633-8643

合成方法 4

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ,  Water ;  rt → 60 °C; 24 h, 60 °C
リファレンス
Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation
Bastick, Kane A. C.; et al, ACS Catalysis, 2023, 13(10), 7013-7018

合成方法 5

はんのうじょうけん
1.1 Reagents: Water ,  2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  12 h, 80 °C
1.2 Solvents: Triethylamine ;  1 h, rt
1.3 Reagents: Sodium chloride Solvents: Ethyl acetate ,  Water
リファレンス
Metal-Free Direct Deoxygenative Borylation of Aldehydes and Ketones
Li, Jianbin ; et al, Journal of the American Chemical Society, 2020, 142(30), 13011-13020

合成方法 6

はんのうじょうけん
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ,  Heptane
1.2 Catalysts: Ferrous bromide ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ;  1 h, rt
リファレンス
Iron-Catalyzed Borylation of Alkyl, Allyl, and Aryl Halides: Isolation of an Iron(I) Boryl Complex
Bedford, Robin B.; et al, Organometallics, 2014, 33(21), 5940-5943

合成方法 7

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  4 h, rt → 100 °C; 15 h, 65 °C
リファレンス
Regioselective α-benzylation of 3-iodoazetidines via Suzuki cross-coupling
Qiu, Zhenjiang; et al, Tetrahedron Letters, 2019, 60(19), 1321-1324

合成方法 8

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ,  Water ;  rt → 60 °C; 24 h, 60 °C
リファレンス
A Pd-catalyzed organometallic-free homologation of arylboronic acids enabled by chemoselective transmetalation
Bastick, Kane A. C.; et al, ChemRxiv, 2023, 1, 1-6

合成方法 9

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium hydroxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  1 min, rt
1.2 3 - 6 h, rt
リファレンス
Pd-catalyzed cross-coupling of 1,1-diborylalkanes with aryl triflates
Cui, Long-Can; et al, RSC Advances, 2016, 6(57), 51932-51935

合成方法 10

はんのうじょうけん
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Iodine Solvents: N-Methyl-2-pyrrolidone ;  12 h, 120 °C; 120 °C → rt
1.2 Reagents: Triethylamine ;  1 h, rt
リファレンス
Iodine-Catalyzed Borylation of Benzylic Alcohols
Yin, Chunyu; et al, Organic Letters, 2023, 25(10), 1701-1705

合成方法 11

はんのうじょうけん
1.1 Catalysts: Ferrous bromide ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ;  1 h, rt
リファレンス
Iron-Catalyzed Borylation of Alkyl, Allyl, and Aryl Halides: Isolation of an Iron(I) Boryl Complex
Bedford, Robin B.; et al, Organometallics, 2014, 33(21), 5940-5943

合成方法 12

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
2.1 Reagents: Tetrabutylammonium hydroxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  1 min, rt
2.2 3 - 6 h, rt
リファレンス
Pd-catalyzed cross-coupling of 1,1-diborylalkanes with aryl triflates
Cui, Long-Can; et al, RSC Advances, 2016, 6(57), 51932-51935

合成方法 13

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ,  Heptane ;  0 °C
2.1 Catalysts: Ferrous bromide ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ;  1 h, rt
リファレンス
Iron-Catalyzed Borylation of Alkyl, Allyl, and Aryl Halides: Isolation of an Iron(I) Boryl Complex
Bedford, Robin B.; et al, Organometallics, 2014, 33(21), 5940-5943

合成方法 14

はんのうじょうけん
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  < -80 °C; 2 h, < -80 °C; 1 h, -80 °C; 30 min, -80 °C → rt; 2 min, rt; rt → 0 °C
1.2 Reagents: Methanesulfonic acid ;  10 min, 0 °C; 0 °C → rt; 1 min, rt
1.3 overnight, rt
2.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ,  Water ;  rt → 60 °C; 24 h, 60 °C
リファレンス
Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation
Bastick, Kane A. C.; et al, ACS Catalysis, 2023, 13(10), 7013-7018

合成方法 15

はんのうじょうけん
1.1 Catalysts: (SP-5-23)-[3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline-κN1,κN10]… Solvents: Methylcyclohexane ;  20 min, 100 °C
リファレンス
Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity
Larsen, Matthew A.; et al, Journal of the American Chemical Society, 2015, 137(26), 8633-8643

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane Preparation Products

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